molecular formula C21H19FN2O3S2 B3976588 N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-(phenylthio)propanamide

N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-(phenylthio)propanamide

Cat. No. B3976588
M. Wt: 430.5 g/mol
InChI Key: JYVGCJPIZXPWBX-UHFFFAOYSA-N
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Description

N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-(phenylthio)propanamide, commonly known as FSPTP, is a chemical compound that has been extensively researched for its potential therapeutic applications. FSPTP is a sulfonamide-based drug that has been shown to have promising anti-cancer properties.

Scientific Research Applications

FSPTP has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FSPTP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Mechanism of Action

FSPTP's mechanism of action involves targeting the proteasome, a protein complex that plays a crucial role in regulating cell growth and survival. FSPTP inhibits the proteasome's activity, leading to the accumulation of damaged proteins and ultimately, cell death.
Biochemical and Physiological Effects
FSPTP has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, FSPTP has been shown to have anti-inflammatory effects and to inhibit the growth of bacteria. It has also been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using FSPTP in lab experiments is its specificity for the proteasome. This allows researchers to study the role of the proteasome in various cellular processes. However, one limitation of using FSPTP is its potential toxicity. FSPTP has been shown to have cytotoxic effects on normal cells, which may limit its potential therapeutic applications.

Future Directions

Future research on FSPTP could focus on its potential therapeutic applications for various types of cancer. Additionally, research could explore the potential of FSPTP as a neuroprotective agent and its potential use in treating neurodegenerative diseases. Further studies could also investigate the potential toxicity of FSPTP and ways to mitigate its cytotoxic effects on normal cells.
Conclusion
In conclusion, FSPTP is a sulfonamide-based drug that has been extensively studied for its potential anti-cancer properties. Its mechanism of action involves targeting the proteasome, leading to cell death in cancer cells. FSPTP has a variety of biochemical and physiological effects, including anti-inflammatory and neuroprotective effects. While FSPTP has potential as a therapeutic agent, its potential toxicity on normal cells must be further investigated. Future research on FSPTP could focus on its potential therapeutic applications for cancer and neurodegenerative diseases, as well as its potential toxicity and ways to mitigate its effects.

properties

IUPAC Name

N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-2-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3S2/c1-15(28-19-5-3-2-4-6-19)21(25)23-17-11-13-20(14-12-17)29(26,27)24-18-9-7-16(22)8-10-18/h2-15,24H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVGCJPIZXPWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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